molecular formula C18H20BrNO4 B4066180 (5-((2-Bromophenoxy)methyl)furan-2-yl)(2,6-dimethylmorpholino)methanone

(5-((2-Bromophenoxy)methyl)furan-2-yl)(2,6-dimethylmorpholino)methanone

Cat. No.: B4066180
M. Wt: 394.3 g/mol
InChI Key: YDIAQXXPUOPJHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-((2-Bromophenoxy)methyl)furan-2-yl)(2,6-dimethylmorpholino)methanone is a synthetic organic compound with the molecular formula C18H20BrNO4. It is primarily used for research purposes and has applications in various scientific fields, including chemistry, biology, and medicine .

Scientific Research Applications

(5-((2-Bromophenoxy)methyl)furan-2-yl)(2,6-dimethylmorpholino)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of (5-((2-Bromophenoxy)methyl)furan-2-yl)(2,6-dimethylmorpholino)methanone involves several steps. One common synthetic route includes the reaction of 2-bromophenol with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2,6-dimethylmorpholine and a suitable coupling agent to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

(5-((2-Bromophenoxy)methyl)furan-2-yl)(2,6-dimethylmorpholino)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (5-((2-Bromophenoxy)methyl)furan-2-yl)(2,6-dimethylmorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

(5-((2-Bromophenoxy)methyl)furan-2-yl)(2,6-dimethylmorpholino)methanone can be compared with other similar compounds, such as:

  • (5-((2-Chlorophenoxy)methyl)furan-2-yl)(2,6-dimethylmorpholino)methanone
  • (5-((2-Fluorophenoxy)methyl)furan-2-yl)(2,6-dimethylmorpholino)methanone
  • (5-((2-Iodophenoxy)methyl)furan-2-yl)(2,6-dimethylmorpholino)methanone

These compounds share a similar core structure but differ in the halogen atom attached to the phenoxy group. The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity .

Properties

IUPAC Name

[5-[(2-bromophenoxy)methyl]furan-2-yl]-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO4/c1-12-9-20(10-13(2)23-12)18(21)17-8-7-14(24-17)11-22-16-6-4-3-5-15(16)19/h3-8,12-13H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIAQXXPUOPJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-((2-Bromophenoxy)methyl)furan-2-yl)(2,6-dimethylmorpholino)methanone
Reactant of Route 2
Reactant of Route 2
(5-((2-Bromophenoxy)methyl)furan-2-yl)(2,6-dimethylmorpholino)methanone
Reactant of Route 3
Reactant of Route 3
(5-((2-Bromophenoxy)methyl)furan-2-yl)(2,6-dimethylmorpholino)methanone
Reactant of Route 4
Reactant of Route 4
(5-((2-Bromophenoxy)methyl)furan-2-yl)(2,6-dimethylmorpholino)methanone
Reactant of Route 5
Reactant of Route 5
(5-((2-Bromophenoxy)methyl)furan-2-yl)(2,6-dimethylmorpholino)methanone
Reactant of Route 6
Reactant of Route 6
(5-((2-Bromophenoxy)methyl)furan-2-yl)(2,6-dimethylmorpholino)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.